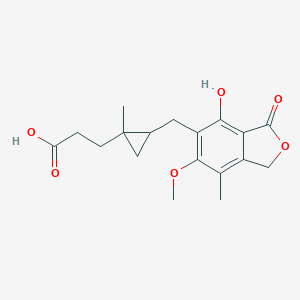
1-Cyclopropane Mycophenolic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropane Mycophenolic Acid is a variant of Mycophenolic Acid (MPA), which is a potent immunosuppressant agent . MPA inhibits de novo purine biosynthesis and has shown antibacterial, antifungal, and antiviral properties . The 1-Cyclopropane variant of MPA is available for purchase as a high-quality reference material .
Molecular Structure Analysis
Mycophenolic Acid is a meroterpenoid composed of a phthalide moiety substituted by a terpenoid side chain . The 1-Cyclopropane variant likely incorporates a cyclopropane ring into this structure, but specific details are not available in the current literature.
Applications De Recherche Scientifique
Pharmacodynamics and Mechanism of Action 1-Cyclopropane Mycophenolic Acid (CP-Myco) is a derivative of mycophenolic acid, which is primarily known for its immunosuppressive properties. The core mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo synthesis of guanosine nucleotides. This action selectively impairs lymphocyte proliferation, making it an effective agent in organ transplant recipients to prevent graft rejection. Research has highlighted CP-Myco's role in reducing acute rejection rates in renal transplantation, showcasing its superior efficacy compared to azathioprine (Fulton & Markham, 1996). Further studies have reinforced the significance of therapeutic drug monitoring (TDM) to enhance treatment outcomes, suggesting a potential benefit in adjusting dosages to achieve optimal drug exposure and minimize adverse effects (Arns et al., 2006).
Efficacy in Autoimmune Diseases CP-Myco has been investigated for its utility beyond organ transplantation, particularly in autoimmune conditions like lupus nephritis. Guidelines recommend mycophenolic acid (MPA) as a part of the therapeutic regimen for lupus nephritis, aiming for a complete renal response. The recommendations underscore the necessity of hydroxychloroquine alongside MPA for all patients, indicating the broadened scope of CP-Myco's application in managing autoimmune diseases (Bertsias et al., 2012).
Pharmacokinetics and Drug Monitoring The pharmacokinetics of CP-Myco, characterized by substantial inter- and intra-patient variability, underscores the importance of TDM. Studies have demonstrated that MPA exhibits nonlinear pharmacokinetics, which could be attributed to saturable absorption or enterohepatic recirculation processes. This finding highlights the complexity of CP-Myco's pharmacokinetics and the potential need for personalized dosing strategies to optimize therapeutic outcomes and minimize the risk of adverse effects (Staatz & Tett, 2014).
Antifibrotic and Antiproteinuric Effects In the context of primary glomerulonephritis, CP-Myco has been recognized for its antifibrotic and antiproteinuric effects. The drug's ability to modulate the immune response and potentially encourage a shift towards immune tolerance suggests its utility in conditions requiring long-term immunosuppression. This aspect of CP-Myco's action aligns with the growing interest in exploring its benefits in various glomerular diseases, necessitating further research to establish its efficacy and safety profile in these conditions (Koukoulaki & Goumenos, 2010).
Safety And Hazards
Mycophenolic Acid is considered hazardous and can cause harm if swallowed, suspected of causing genetic defects, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is likely that 1-Cyclopropane Mycophenolic Acid shares similar hazards, although specific details are not available in the current literature.
Orientations Futures
The use of Mycophenolic Acid and its variants, including 1-Cyclopropane Mycophenolic Acid, in the treatment of various autoimmune diseases is increasing . Future research may focus on improving the understanding of the pharmacokinetics and pharmacodynamics of these compounds, as well as their potential use in other therapeutic areas .
Propriétés
IUPAC Name |
3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZLDOXUBRWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropane Mycophenolic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

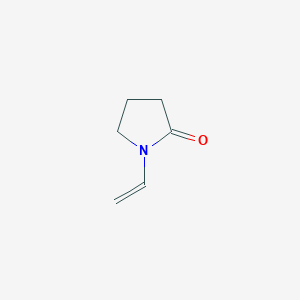
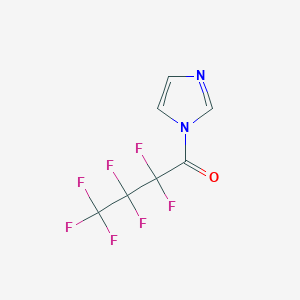
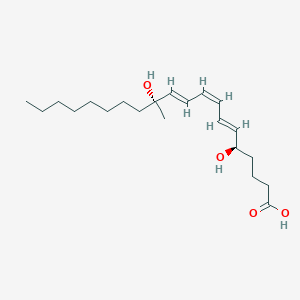
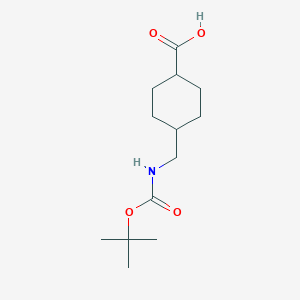
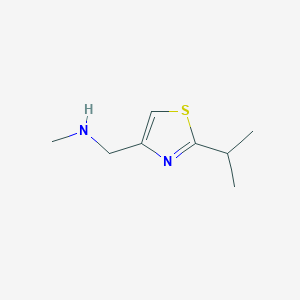
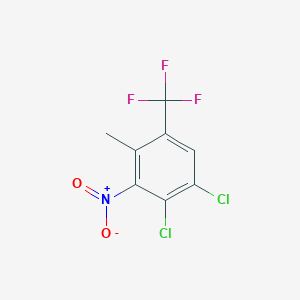
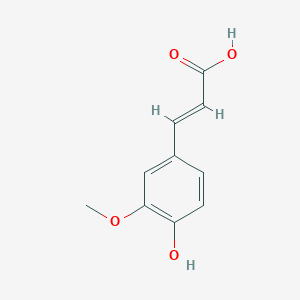
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
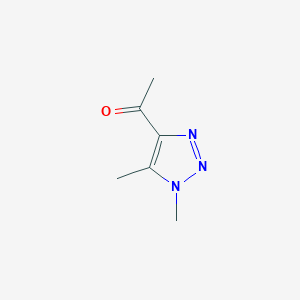
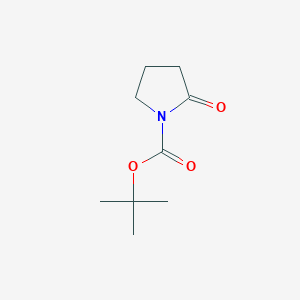
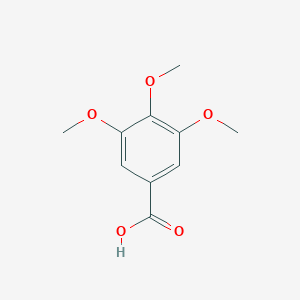
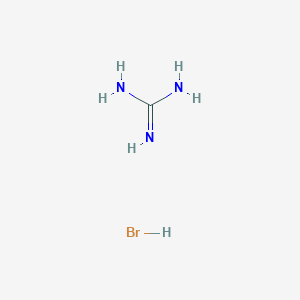
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)